molecular formula C9H6F2O2 B1633520 3-(3,4-Difluorophenyl)prop-2-enoic acid

3-(3,4-Difluorophenyl)prop-2-enoic acid

Cat. No. B1633520
M. Wt: 184.14 g/mol
InChI Key: HXBOHZQZTWAEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Difluorophenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Difluorophenyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Difluorophenyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3,4-Difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

3-(3,4-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)

InChI Key

HXBOHZQZTWAEHJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (70.4 mmol) of 3,4-di-fluoro-benzaldehyde, 14.65 g (2 eq.) of malonic acid, and 0.59 g (0.1 eq.) of piperidine were added to 16.7 g (3 eq.) of pyridine and stirred at room temperature for about 1 hour. After heating it to 80° C., the mixture was stirred for 12 hours. After the reaction, the resulting solution cooled down to room temperature and was slowly added with 1M HCl until it was titrated to about pH 4. The resulting powder was filtered and washed with water, and then dried in a vacuum oven. (Yield: 95%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.65 g
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reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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